BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(1-Phenylethyl)phenol IUPAC name and
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-(1-Phenylethyl)phenol

Cat. No.: B7821210

An In-depth Technical Guide to 2-(1-Phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-phenylethyl)phenol, an
ortho-substituted alkylphenol of significant interest in various scientific and industrial domains.
The document delineates its chemical identity, physicochemical properties, synthesis
methodologies, and spectroscopic profile. Furthermore, it explores the compound's current and
potential applications, underpinned by its notable biological activities, including antioxidant,
antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a
foundational resource for professionals engaged in chemical synthesis, materials science, and
pharmaceutical development, offering both theoretical insights and practical knowledge.

Chemical Identity and Nomenclature

2-(1-Phenylethyl)phenol is an aromatic organic compound characterized by a phenol ring
substituted at the ortho position with a 1-phenylethyl group.[1] This substitution pattern confers
specific steric and electronic properties that distinguish it from its meta and para isomers,
influencing its reactivity and utility.[1]

¢ I[UPAC Name: 2-(1-phenylethyl)phenol[2]
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e Synonyms: 0-(1-Phenylethyl)phenol, 2-(alpha-Methylbenzyl)phenol, o-(a-
Methylbenzyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane[2][3]

« CAS Number: 4237-44-9[3][4][5]

e Molecular Formula: C14H140[1][2][4]

« Canonical SMILES: CC(C1=CC=CC=C1)C2=CC=CC=C20[1][2]

InChl Key: WYZIVNCBUWDCOZ-UHFFFAOY SA-N[1][2]

Chemical Structure

The molecular structure consists of a hydroxyl group (-OH) and a 1-phenylethyl group attached
to adjacent carbon atoms of a benzene ring.

Figure 1. 2D Chemical Structure of 2-(1-Phenylethyl)phenol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-phenylethyl)phenol is presented in
the table below. These properties are crucial for its handling, application, and process
development.
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Property Value Reference(s)
Molecular Weight 198.26 g/mol [1112]

Physical State Liquid [41[5]

Boiling Point 313.9+11.0 °C at 760 mmHg [6]

Density 1.1+0.1 g/cm3 [6]

Purity Typically available at =295% [4][5]

Store sealed in a dry place at
Storage [5]
room temperature

Synthesis and Manufacturing

The industrial synthesis of 2-(1-phenylethyl)phenol is predominantly achieved through the
acid-catalyzed alkylation of phenol with styrene. A common and effective method is the Friedel-
Crafts alkylation.

Friedel-Crafts Alkylation of Phenol with Styrene

This electrophilic aromatic substitution reaction involves the protonation of styrene to form a
stable secondary carbocation (1-phenylethyl cation). This electrophile then attacks the electron-
rich phenol ring. The ortho-position is favored due to the directing effect of the hydroxyl group
and potential stabilization of the transition state.

Causality in Synthesis: The choice of a Lewis acid or Brgnsted acid catalyst is critical. Lewis
acids like aluminum chloride (AICI3) or iron(lll) chloride (FeCls) are effective, as are strong
acids like sulfuric acid. The reaction conditions, such as temperature and reactant molar ratio,
are optimized to maximize the yield of the desired mono-substituted ortho product and
minimize the formation of para-isomers and di-substituted products.[1][7]

Synthesis Workflow

The following diagram illustrates the generalized workflow for the synthesis of 2-(1-
phenylethyl)phenol.
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Synthesis workflow for 2-(1-phenylethyl)phenol.

Spectroscopic Characterization

The identity and purity of 2-(1-phenylethyl)phenol are confirmed using standard spectroscopic
techniques.
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« Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands. A
broad peak in the region of 3200-3600 cm~1 corresponds to the O-H stretching of the
phenolic hydroxyl group. Aromatic C-H stretching vibrations appear around 3000-3100 cm™1,
and C=C stretching bands for the aromatic rings are observed in the 1450-1600 cm~1 region.

[21[8]
» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum provides distinct signals for the aromatic protons, the methine
proton of the ethyl group, the methyl protons, and the hydroxyl proton. The integration of
these signals confirms the proton count in the molecule.[2]

o 13C NMR: The carbon spectrum shows unique resonances for each of the 14 carbon
atoms, differentiating between the aromatic carbons, the methine carbon, and the methyl
carbon.

e Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a
molecular ion peak (M*) corresponding to its molecular weight (m/z 198).[3] The
fragmentation pattern provides further structural confirmation.

Applications and Research Areas

2-(1-Phenylethyl)phenol serves as a versatile intermediate and additive in several fields.

o Polymer Industry: It functions as a stabilizer and antioxidant in the production of polymers
like PVC and rubber, preventing degradation caused by heat and oxidation.[1][9] The bulky
phenylethyl group provides steric hindrance, which is a key feature for many hindered phenol
antioxidants.

e Pharmaceuticals: It is used as a building block or intermediate in the synthesis of more
complex pharmaceutical compounds.[1] Its inherent biological activities make it a scaffold of
interest for drug discovery.

o Cosmetics: Due to its antioxidant and potential preservative properties, it is incorporated into
cosmetic formulations to enhance product stability and protect the skin from oxidative stress.

[1]
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Biological Activities and Mechanism of Action

Research has highlighted several biological activities of 2-(1-phenylethyl)phenol, primarily
stemming from its phenolic structure.

Antioxidant Properties

The phenolic hydroxyl group is the active center for antioxidant activity. It can donate a
hydrogen atom to neutralize highly reactive free radicals (Re), thereby terminating radical chain
reactions that lead to oxidative damage. This process forms a relatively stable phenoxyl radical,
which is resonance-stabilized, making the parent molecule an effective radical scavenger.[1]

2-(1-Phenylethyl)phenol | __donates He Stable Phenoxyl Radical
attacks (Ar-OH) (Ar-Oe)
Free Radical accepts He »| Neutralized Molecule
(R?) (RH)

Click to download full resolution via product page

Mechanism of free radical scavenging by 2-(1-phenylethyl)phenol.

Antimicrobial and Anti-inflammatory Activity

Studies have suggested that 2-(1-phenylethyl)phenol possesses moderate antimicrobial
activity against various bacteria and fungi.[1] The lipophilic nature of the molecule allows it to
interact with microbial cell membranes, potentially disrupting their integrity and function.
Furthermore, preliminary research indicates potential anti-inflammatory effects, which may be
linked to its antioxidant properties, as oxidative stress is a key contributor to inflammation.[1]
However, the precise mechanisms for these activities require more extensive investigation.

Safety and Handling

According to safety data, 2-(1-phenylethyl)phenol is associated with the following hazard
statements:

e H302: Harmful if swallowed.
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e H315: Causes skin irritation.

e H319: Causes serious eye irritation.

o H335: May cause respiratory irritation.
Precautionary Codes: P261, P305+P351+P338[5]

Standard laboratory safety protocols should be followed when handling this compound,
including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a
lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocol: Evaluation of Antioxidant
Activity (DPPH Assay)

This section provides a standardized, self-validating protocol for assessing the free radical
scavenging activity of 2-(1-phenylethyl)phenol using the DPPH (2,2-diphenyl-1-picrylhydrazyl)
assay.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an
antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical
form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of
discoloration is proportional to the scavenging activity of the antioxidant and can be quantified
spectrophotometrically.

Materials:

e 2-(1-Phenylethyl)phenol

DPPH (2,2-diphenyl-1-picrylhydrazyl)

Methanol (spectroscopic grade)

Ascorbic acid (positive control)

96-well microplate
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» Microplate reader

Procedure:

o Preparation of Stock Solutions:

o Prepare a 1 mM stock solution of 2-(1-phenylethyl)phenol in methanol.

o Prepare a 1 mM stock solution of ascorbic acid in methanol.

o Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark to
prevent degradation.

o Assay Protocol:

[¢]

Create a serial dilution of the 2-(1-phenylethyl)phenol and ascorbic acid stock solutions
in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 uM).

[¢]

In a 96-well plate, add 100 pL of each sample dilution to respective wells.

o

Add 100 pL of the 0.1 mM DPPH solution to each well.

[e]

For the blank, add 100 pL of methanol and 100 pL of the DPPH solution.

o For the negative control, add 100 pL of methanol to a well.

e |ncubation and Measurement:

o Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

o Measure the absorbance of each well at 517 nm using a microplate reader.

e Data Analysis:

o Calculate the percentage of DPPH scavenging activity using the following formula: %
Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of
the DPPH solution without the sample, and A_sample is the absorbance of the DPPH
solution with the sample.
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o Plot the % scavenging activity against the concentration of the test compound and the
positive control.

o Determine the ICso value (the concentration required to scavenge 50% of the DPPH
radicals) from the plot.

Self-Validation: The inclusion of a well-known antioxidant like ascorbic acid as a positive control
serves as an internal validation for the assay's performance. The results for the test compound
are considered reliable if the positive control exhibits potent scavenging activity consistent with
literature values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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